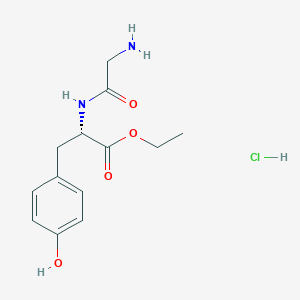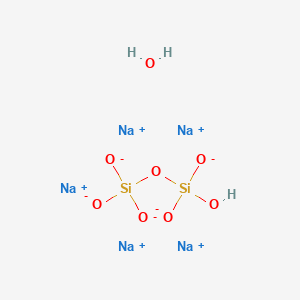![molecular formula C24H36F2O B1507088 Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]- CAS No. 473257-14-6](/img/structure/B1507088.png)
Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-
Vue d'ensemble
Description
Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]- is a complex organic compound that falls within the category of substituted benzenes. Its intricate structure, which includes fluorine, propoxy, and bicyclohexyl groups, makes it a compound of interest in various scientific domains, particularly in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]- typically involves multiple steps, starting from simple organic molecules and proceeding through a series of substitution, addition, and condensation reactions. Common starting materials include benzene derivatives, fluorine sources (such as hydrogen fluoride or fluorine gas), and propoxy groups. The reaction conditions often require controlled environments with specific temperatures and catalysts to ensure selective reactions.
Industrial Production Methods
On an industrial scale, the production of this compound might involve more streamlined processes, utilizing continuous flow reactors and optimized catalytic systems to achieve high yields and purity. The integration of automation and real-time monitoring helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : It can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or carboxylic acids.
Reduction: : Reduction processes, using agents like lithium aluminum hydride, can convert certain functional groups into more reduced forms, such as converting ketones to alcohols.
Substitution: : This compound readily participates in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of activating groups like the propoxy and bicyclohexyl groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an aqueous medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Ferric chloride as a catalyst for chlorination reactions.
Major Products
Oxidation: : Formation of fluoroquinones.
Reduction: : Alcohol derivatives.
Substitution: : Formation of fluoroalkylbenzenes.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique substituents make it a valuable intermediate in designing molecules with specific electronic and steric properties.
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules. Its unique structure allows for the study of fluorinated compounds in biochemical pathways and drug design.
Medicine
Medically, it is explored for its potential as a pharmacophore in drug discovery. The presence of fluorine atoms enhances its bioavailability and metabolic stability, making it a candidate for developing new therapeutic agents.
Industry
In the industry, especially in materials science, it is used in the development of high-performance materials. Its structural rigidity and functional groups contribute to the mechanical and thermal properties of polymers and composites.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets, primarily through its aromatic and fluorinated groups. The propoxy and bicyclohexyl moieties contribute to its binding affinity and specificity. The exact mechanisms can vary based on the application, but typically involve hydrogen bonding, π-π stacking, and van der Waals interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,2-difluoro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-
Benzene, 2,3-difluoro-1-ethoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-
Benzene, 2,3-difluoro-1-propoxy-4-[(cis,cis)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-
Uniqueness
What sets Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]- apart is its combination of fluorine atoms and the specific stereochemistry of the bicyclohexyl group. This unique arrangement leads to distinct electronic properties and reactivity patterns compared to its similar counterparts.
That's the lowdown on this rather intricate and interesting compound! Want to dive deeper into any particular section?
Propriétés
IUPAC Name |
2,3-difluoro-1-propoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36F2O/c1-3-5-17-6-8-18(9-7-17)19-10-12-20(13-11-19)21-14-15-22(27-16-4-2)24(26)23(21)25/h14-15,17-20H,3-13,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGONOKAJJBMHGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)OCCC)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019362, DTXSID101162070 | |
| Record name | 2,3-difluoro-1-propoxy-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-Benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluoro-1-propoxy-4-(4′-propyl[1,1′-bicyclohexyl]-4-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178892-67-5, 473257-14-6 | |
| Record name | 2,3-Difluoro-1-propoxy-4-(4′-propyl[1,1′-bicyclohexyl]-4-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1178892-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-difluoro-1-propoxy-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-Benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluoro-1-propoxy-4-(4′-propyl[1,1′-bicyclohexyl]-4-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluor-1-propoxy-4-[trans-4-(trans-4-propylcyclohexyl)- cyclohexyl]-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Phenylimidazo[1,5-a]pyridin-1-amine](/img/structure/B1507006.png)


![2-((E)-2-[3-[(E)-2-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-(1-naphthyl)-1-cyclopenten-1-YL]ethenyl)-3,3-dimethyl-1-phenyl-3H-indolium perchlorate](/img/structure/B1507012.png)

![2-[2-(2,4-Dichlorophenyl)hydrazinylidene]propanoic acid](/img/structure/B1507017.png)




![2-Pyridinamine, 6-methyl-N-[(1S)-1-phenylethyl]-](/img/structure/B1507030.png)

![1-Isopropyl-N-methoxy-N-methyl-1H-benzo[D][1,2,3]triazole-6-carboxamide](/img/structure/B1507033.png)
